molecular formula C15H16FNO2 B2893613 2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol CAS No. 1232793-14-4

2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B2893613
CAS No.: 1232793-14-4
M. Wt: 261.296
InChI Key: XNTAHNUENWTOJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol is used in various scientific research applications, including:

    Chemistry: It is used as a biochemical reagent in proteomics research.

    Biology: It may be used in studies involving enzyme interactions and protein modifications.

    Medicine: While not intended for therapeutic use, it can be used in preclinical studies to understand biological pathways.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The specific mechanism of action for 2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol is not well-documented. its structure suggests it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methylphenol: Shares the fluoro and methyl groups but lacks the amino and methoxy groups.

    6-Methoxyphenol: Shares the methoxy group but lacks the fluoro, methyl, and amino groups.

    4-Fluoroaniline: Shares the fluoro and amino groups but lacks the methoxy and methyl groups.

Uniqueness

2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

2-[(4-fluoro-3-methylanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-10-8-12(6-7-13(10)16)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTAHNUENWTOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=C(C(=CC=C2)OC)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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